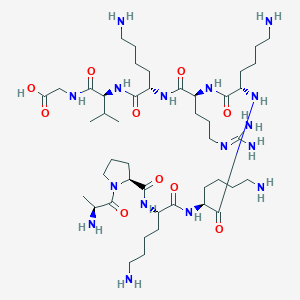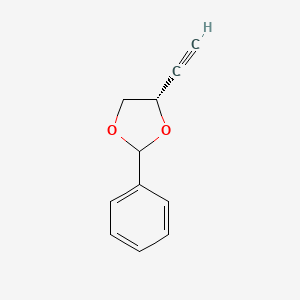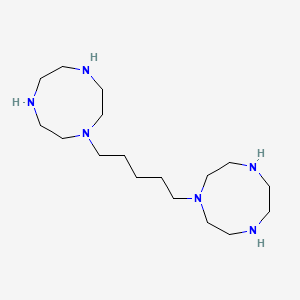![molecular formula C18H21IN2 B12578139 1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide CAS No. 328402-16-0](/img/structure/B12578139.png)
1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a pyridinium ion
Métodos De Preparación
The synthesis of 1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide typically involves multiple steps. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the phenyl group and the pyridinium ion. The reaction conditions may vary, but common reagents include pyrrolidine, phenylacetic acid, and methyl iodide. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. Common reagents and conditions for these reactions include solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide involves its interaction with specific molecular targets. The pyrrolidine ring and the pyridinium ion play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide can be compared with other similar compounds, such as:
α-Pyrrolidinoisohexanophenone (α-PiHP): This compound also features a pyrrolidine ring and has similar biological activities.
4-(pyrrolidin-1-yl)benzonitrile: Another compound with a pyrrolidine ring, used in medicinal chemistry. The uniqueness of this compound lies in its specific structural arrangement and the presence of the pyridinium ion, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
328402-16-0 |
|---|---|
Fórmula molecular |
C18H21IN2 |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(4-pyrrolidin-1-ylphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C18H21N2.HI/c1-19-14-10-17(11-15-19)5-4-16-6-8-18(9-7-16)20-12-2-3-13-20;/h4-11,14-15H,2-3,12-13H2,1H3;1H/q+1;/p-1 |
Clave InChI |
YZZOUFAQSLEVCT-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N3CCCC3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)

![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)




![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)


![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)

